molecular formula C7H4N4 B13347640 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13347640
M. Wt: 144.13 g/mol
InChI Key: FQQBJCUDZMIQPF-UHFFFAOYSA-N
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Description

6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Dihydro-triazolo-pyridazine derivatives.

    Substitution: Various substituted triazolo-pyridazine compounds.

Mechanism of Action

The mechanism of action of 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating various signaling pathways.

Comparison with Similar Compounds

6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolo-pyridazine derivatives:

Uniqueness: The presence of the ethynyl group in this compound imparts unique reactivity and enhances its potential for various applications. Its ability to inhibit tubulin polymerization and its distinct chemical properties make it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

6-ethynyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H4N4/c1-2-6-3-4-7-9-8-5-11(7)10-6/h1,3-5H

InChI Key

FQQBJCUDZMIQPF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN2C=NN=C2C=C1

Origin of Product

United States

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